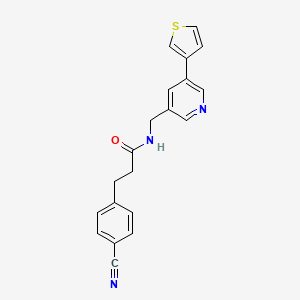

3-(4-氰基苯基)-N-((5-(噻吩-3-基)吡啶-3-基)甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

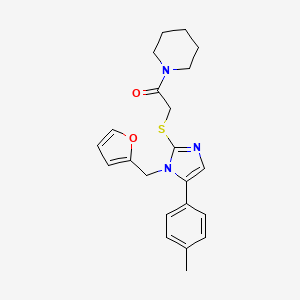

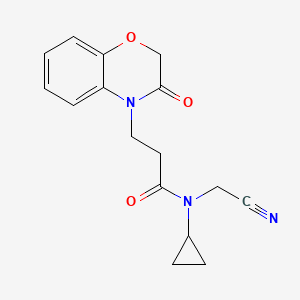

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of molecules known as kinase inhibitors and has been found to exhibit potent inhibitory activity against several types of kinases.

科学研究应用

Metal-Organic Frameworks (MOFs)

5,10,15,20-Tetra(4-pyridyl)porphyrin: serves as an organic linker in Metal-Organic Frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands. These frameworks have applications in gas storage, separation, and catalysis. The porphyrin’s π-conjugated system contributes to MOF stability and tunable pore sizes, making it valuable for gas adsorption and storage .

Photodynamic Therapy (PDT)

Porphyrins, including 5,10,15,20-Tetra(4-pyridyl)porphyrin , are used in PDT—a cancer treatment that involves light activation of photosensitizers. When irradiated with specific wavelengths, porphyrins generate reactive oxygen species, leading to localized cell damage and tumor destruction. Their selective accumulation in cancer cells makes them promising candidates for PDT .

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

DSSCs are a type of thin-film solar cell that relies on sensitizers to absorb light and convert it into electricity. Porphyrins, due to their strong absorption in the visible spectrum, serve as efficient sensitizers5,10,15,20-Tetra(4-pyridyl)porphyrin can enhance DSSC performance by capturing sunlight and facilitating electron transfer .

Catalysis

Porphyrins exhibit catalytic activity, particularly in oxidation reactions. Researchers have explored their use as catalysts for various transformations, such as oxygen reduction reactions (e.g., in fuel cells) and oxidation of organic substrates. The unique coordination environment of 5,10,15,20-Tetra(4-pyridyl)porphyrin influences its catalytic behavior .

Luminescent Probes

Porphyrins are known for their strong fluorescence properties. Researchers use them as luminescent probes for imaging biological structures and detecting specific molecules5,10,15,20-Tetra(4-pyridyl)porphyrin can serve as a fluorescent label in bioimaging applications, aiding in visualizing cellular processes .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Porphyrins, including 5,10,15,20-Tetra(4-pyridyl)porphyrin , participate in host-guest interactions, self-assembly, and molecular recognition. Their ability to form stable complexes with other molecules contributes to their relevance in this field .

属性

IUPAC Name |

3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWVZBXPGJQWEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)

![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)